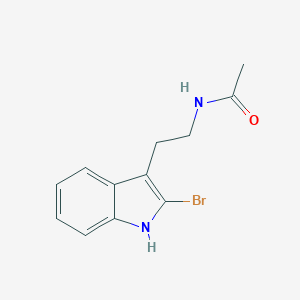

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

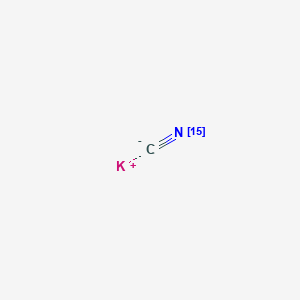

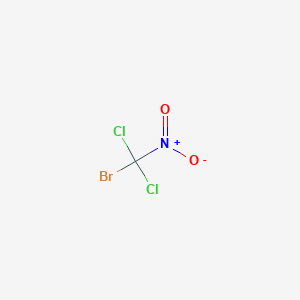

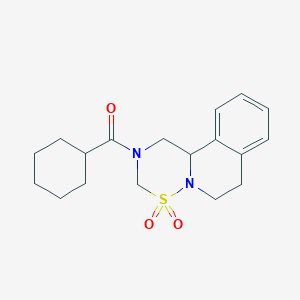

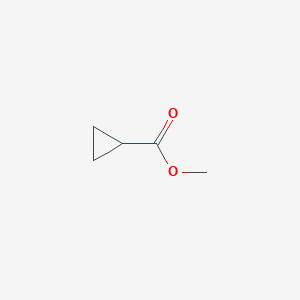

“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a chemical compound with the CAS Number: 156997-99-8 . It has a molecular weight of 281.15 . The IUPAC name for this compound is N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide .

Synthesis Analysis

The synthesis of similar compounds, Indole-3-acetamides, was achieved via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Indole Alkaloids and Derivatives Synthesis

Studies have been conducted on the synthesis of indole alkaloids and their derivatives, highlighting the diverse chemical reactions and methodologies employed to create novel compounds. For instance, the marine bacterium Pantoea agglomerans has been shown to produce indole alkaloids and phenylethylamine derivatives, with new compounds being identified through chemical and spectroscopic methods (Chen Gang et al., 2013). Additionally, research on nucleophilic substitution reactions of N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide and related compounds has led to the synthesis of new types of compounds (Yu-ya Nakai et al., 2003).

Antimicrobial and Antioxidant Activities

Some studies have focused on the antimicrobial and antioxidant properties of indole derivatives. For example, novel carbazole derivatives synthesized and evaluated for antimicrobial activity showed notable effects against various bacterial and fungal strains (Z. Kaplancıklı et al., 2012). Another study synthesized 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity, finding several compounds with considerable activity (C. Gopi & M. Dhanaraju, 2020).

Anti-inflammatory and Anticancer Properties

Research into the anti-inflammatory and anticancer properties of indole-based compounds has also been conducted. A study on the design, synthesis, and molecular docking analysis of an anti-inflammatory drug based on an indole acetamide derivative provided insights into its potential mechanism of action and stability (F. H. Al-Ostoot et al., 2020). Another study synthesized and assessed novel acetamide derivatives for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, identifying compounds with activities comparable to standard drugs (P. Rani et al., 2016).

Synthesis Techniques and Molecular Docking Analysis

Advancements in synthesis techniques and molecular docking analyses have been explored, including the facile synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives using regioselective Friedel-Crafts alkylation (Yan Zhou et al., 2016). Additionally, the synthesis and anticancer properties of indole-based chalcones were studied, with structural and theoretical analyses providing insights into their potential therapeutic applications (F. Badria et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

properties

IUPAC Name |

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWROPIZBUMLVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617635 |

Source

|

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156997-99-8 |

Source

|

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)